4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
Description
Properties
IUPAC Name |
4-[1-(3-chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXXZFKLGIZHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a fully saturated compound .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of morpholine and piperidine, including 4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione, exhibit significant anticancer properties. A study highlighted the synthesis of novel compounds based on this scaffold, demonstrating potent antileukemic activity against various cancer cell lines. The structure of these compounds allows for the modulation of biological activity through strategic substitutions on the piperidine and morpholine rings .
Antidiabetic Potential
The compound's derivatives have also been investigated for their antidiabetic effects. Morpholine and piperidine derivatives have shown promise in inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These inhibitory activities suggest potential applications in managing diabetes by controlling postprandial blood glucose levels .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that modifications to the piperidine moiety can significantly influence both potency and selectivity against target enzymes or receptors.
| Modification | Effect on Activity |
|---|---|
| Substitution on piperidine | Alters binding affinity and selectivity |
| Variations in morpholine ring | Impacts solubility and bioavailability |
| Chlorine substitution | Enhances anticancer potency |
Case Study 1: Antileukemic Activity
In a recent investigation, a series of morpholine derivatives, including those based on this compound, were evaluated for their efficacy against leukemia cell lines. The study reported that specific modifications led to compounds with IC50 values in low micromolar ranges, indicating strong potential as therapeutic agents .
Case Study 2: Diabetic Enzyme Inhibition
Another study focused on evaluating the α-glucosidase inhibitory activity of morpholine derivatives. The results showed that certain analogs derived from this compound exhibited promising inhibition rates comparable to established drugs used in diabetes management .
Mechanism of Action
The mechanism of action of 4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- The thiosemicarbazide derivatives (e.g., compounds 1–10) exhibit high yields (85–96%), suggesting efficient synthetic routes for halogenated or methyl-substituted aryl groups .
- The morpholine-dione core in the target compound introduces a rigid, oxygen-rich heterocycle, which may reduce metabolic instability compared to the thiosemicarbazide’s sulfur-containing group.
Electronic and Steric Effects
- Halogen Substituents : In thiosemicarbazides, electron-withdrawing groups (e.g., F, Cl, Br) on the phenyl ring may enhance electrophilic reactivity, while methyl groups (electron-donating) could sterically hinder interactions .
- Morpholine-3,5-dione vs. The thiosemicarbazide’s thiourea moiety offers hydrogen-bonding capacity, which might enhance binding to biological targets like enzymes or receptors.
Hypothetical Pharmacological Implications
While biological data for the target compound are unavailable, insights from related structures suggest:
- Thiosemicarbazides: Known for antimicrobial, anticancer, and enzyme-inhibitory activities due to metal-chelating properties of the thiourea group .
- Morpholine-dione Analogs : The dione system could confer selectivity for targets sensitive to oxidative or hydrolytic environments (e.g., proteases or kinases).
Biological Activity
4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a piperidine moiety and a chlorobenzoyl group. Its molecular formula is C15H18ClN2O3, with a molecular weight of approximately 304.77 g/mol. The presence of the chlorobenzoyl group is crucial for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across multiple studies, highlighting its potential as an antimicrobial, antidiabetic, and enzyme inhibitory agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of morpholine and piperidine exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that these compounds inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents in the face of rising antibiotic resistance .
Antidiabetic Potential
The compound's structural characteristics suggest it may also possess antidiabetic properties. Research indicates that related morpholine derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. In particular, studies have shown that certain morpholine-based compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models . The mechanism involves modulation of glucose uptake and metabolism, which is critical for managing diabetes.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are often targeted in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary data suggest that this compound exhibits moderate to high inhibitory activity against these enzymes, making it a candidate for further development in neuropharmacology .
The precise mechanism through which this compound exerts its effects involves binding to specific receptors or enzymes. For example:
- Antimicrobial Action : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
- Antidiabetic Mechanism : It may enhance insulin signaling pathways or inhibit enzymes responsible for glucose absorption in the intestines.
- Enzyme Inhibition : The binding affinity to AChE and BChE suggests competitive inhibition at the active sites of these enzymes.
Case Studies
Several case studies have documented the efficacy of morpholine derivatives similar to this compound:
- Antimicrobial Efficacy : A study evaluating a series of piperidine derivatives found that compounds with chlorobenzoyl substitutions exhibited enhanced antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
- Diabetes Management : In vivo studies demonstrated that morpholine derivatives improved glycemic control in diabetic rats, showing significant reductions in fasting blood glucose levels compared to controls.
- Neuroprotective Effects : Research on AChE inhibitors revealed that certain morpholine derivatives could reduce cognitive decline in animal models of Alzheimer's disease by improving cholinergic transmission.
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[1-(3-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Piperidine derivatives are functionalized via nucleophilic substitution or coupling reactions. For example, amide bond formation between 3-chlorobenzoyl chloride and a piperidine intermediate can be achieved using coupling agents like EDCI/HOBt .
- Step 2 : Morpholine-3,5-dione rings are constructed via cyclization of dicarboxylic acid derivatives or maleimide precursors. Evidence from similar compounds suggests using reflux conditions with acetic anhydride or thionyl chloride as dehydrating agents .
- Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement), which provides bond lengths, angles, and torsion angles critical for confirming stereochemistry .
- NMR Spectroscopy : Compare experimental - and -NMR data with predicted spectra (e.g., using ACD/Labs or MestReNova). For example, the 3-chlorobenzoyl group shows aromatic protons at δ 7.42–8.21 ppm in DMSO-d6 .
Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm for the morpholine-dione and benzoyl groups .
- HRMS : Validate molecular weight (e.g., [M+H] or [M+Na]) with an error margin < 2 ppm .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and predicted spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using Gaussian or ORCA and calculate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Compare deviations > 0.5 ppm to identify possible tautomers or conformers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to assess dynamic behavior influencing NMR splitting patterns .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., as in 4-(piperidin-4-yl)morpholine-3,5-dione hydrochloride) to enhance aqueous solubility .
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in biological systems .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Prioritize substitutions at the 3-chlorobenzoyl or morpholine-dione moieties based on binding energy scores .
- Synthetic Modifications : Replace the chlorobenzoyl group with bioisosteres (e.g., 3-fluorobenzoyl) and assess IC shifts in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
